c[L-Tyr-D-pro-L-Phe-D-trp]
Description
Structure
3D Structure
Properties
Molecular Formula |
C34H35N5O5 |
|---|---|
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3S,6R,9S,12R)-9-benzyl-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C34H35N5O5/c40-24-14-12-22(13-15-24)18-29-34(44)39-16-6-11-30(39)33(43)37-27(17-21-7-2-1-3-8-21)31(41)36-28(32(42)38-29)19-23-20-35-26-10-5-4-9-25(23)26/h1-5,7-10,12-15,20,27-30,35,40H,6,11,16-19H2,(H,36,41)(H,37,43)(H,38,42)/t27-,28+,29-,30+/m0/s1 |
InChI Key |
YTXYSUHLDDXFGK-RRGQHJHPSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=C(C=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=C(C=C3)O)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of C L Tyr D Pro L Phe D Trp
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-phase peptide synthesis (SPPS) is the standard method for assembling the linear peptide precursor of c[L-Tyr-D-pro-L-Phe-D-trp]. peptide.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support. peptide.comresearchgate.net
Linear Precursor Assembly Strategies and Optimization
The assembly of the linear peptide, H-L-Tyr-D-Pro-L-Phe-D-Trp-OH, is typically carried out using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. researchgate.net The process begins with the attachment of the C-terminal amino acid, in this case, D-Tryptophan, to a resin. peptide.com Each subsequent amino acid is then coupled sequentially. To prevent unwanted side reactions, the reactive side chains of Tyrosine and Tryptophan are protected. peptide.com For instance, the Boc (tert-butyloxycarbonyl) group is often used to protect the indole (B1671886) side chain of Tryptophan. sigmaaldrich.com
Optimization of the coupling steps is crucial for achieving a high yield of the desired linear peptide. This involves the use of activating reagents to facilitate the formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide. researchgate.net Common activating reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole) or its derivatives. researchgate.net
Resin Selection and Protecting Group Chemistry for Cyclic Peptides
The choice of resin is critical for the successful synthesis of the linear precursor and its subsequent cleavage. For the synthesis of a peptide acid that will be cyclized in solution, a highly acid-labile resin such as 2-chlorotrityl chloride (2-Cl-Trt) resin is often employed. sigmaaldrich.combeilstein-journals.org This type of resin allows for the cleavage of the fully protected peptide from the solid support under mild acidic conditions, leaving the side-chain protecting groups intact. sigmaaldrich.com
The orthogonal protecting group strategy is fundamental. The Nα-amino groups are temporarily protected with the base-labile Fmoc group, while the side-chain functionalities are protected with acid-labile groups like tert-butyl (tBu) for Tyrosine and Boc for Tryptophan. sigmaaldrich.comlsu.edu This ensures that the side chains remain protected during the entire solid-phase synthesis and subsequent cleavage from the resin, and are only removed after the final cyclization step.
Cyclization Strategies for Macrocyclization
Macrocyclization is the crucial step in forming the cyclic structure of c[L-Tyr-D-pro-L-Phe-D-trp]. This is typically performed in the solution phase after the linear precursor has been cleaved from the solid support. thieme-connect.de
Head-to-Tail Cyclization in Solution Phase
The most common method for cyclizing this tetrapeptide is through a head-to-tail cyclization. thieme-connect.dersc.org This involves forming an amide bond between the N-terminal amino group of L-Tyrosine and the C-terminal carboxyl group of D-Tryptophan. thieme-connect.de The reaction is performed under high dilution conditions (typically < 1 mM) to favor the intramolecular cyclization over intermolecular reactions, which would lead to the formation of cyclic dimers or higher oligomers. rsc.org
Coupling Reagents and Reaction Conditions for Macrocyclization Efficiency
The efficiency of the macrocyclization reaction is highly dependent on the choice of coupling reagent. rsc.org These reagents are designed to activate the C-terminal carboxylic acid to facilitate its reaction with the N-terminal amine. A variety of phosphonium (B103445) and aminium/uronium salts have been developed for this purpose. acs.org
| Coupling Reagent Class | Examples | Key Features |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly effective but can be associated with side reactions. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Generally considered more efficient and with a better safety profile than phosphonium salts. acs.org HATU is particularly effective for difficult cyclizations. mdpi.com |
| Carbodiimides | DIC (N,N'-Diisopropylcarbodiimide) with additives like HOAt (1-Hydroxy-7-azabenzotriazole) | A classic and cost-effective choice, with the additive enhancing reaction rates and suppressing racemization. nih.gov |
The reaction is typically carried out in a solvent like DMF (N,N-dimethylformamide) and in the presence of a non-nucleophilic base such as DIEA (N,N-diisopropylethylamine) to neutralize the protonated N-terminal amine. google.com
Influence of D-Amino Acids on Cyclization Propensity and Yield
The presence of D-amino acids, such as D-Proline and D-Tryptophan in the sequence of c[L-Tyr-D-pro-L-Phe-D-trp], has a profound and positive influence on the cyclization process. researchgate.net Cyclic tetrapeptides composed solely of L-amino acids are notoriously difficult to synthesize due to the high energy barrier for cyclization. researchgate.net D-amino acids help to induce pre-turn conformations in the linear precursor, bringing the N- and C-termini into proximity and thus facilitating ring closure. researchgate.netthieme-connect.de The alternating L-D configuration in the peptide backbone reduces ring strain in the transition state of the cyclization reaction, leading to higher yields of the desired cyclic monomer. researchgate.net
Post-Synthetic Modifications and Analog Generation
The generation of analogs from a parent peptide structure is a cornerstone of medicinal chemistry, aimed at refining biological activity, selectivity, and metabolic stability. For the cyclic tetrapeptide c[L-Tyr-D-Pro-L-Phe-D-Trp], post-synthetic modifications serve to explore the structure-activity relationships (SAR) that govern its interaction with biological targets. These modifications primarily involve the targeted substitution of constituent amino acids and the introduction of non-natural elements into the peptide backbone.
Site-Specific Amino Acid Substitutions and Derivatizations
Research into closely related cyclic tetrapeptides, such as the κ-opioid receptor (KOR) antagonist c[Phe-D-Pro-Phe-Trp], provides significant insight into the effects of such substitutions. mdpi.com Systematic replacement of the Tryptophan (Trp) residue in this related scaffold with other natural and derivatized amino acids has yielded a diverse range of activities. For instance, substituting the D-Trp with other D-amino acids was generally well-tolerated, and in the case of D-benzothienylalanine (D-Bta), even increased KOR affinity fivefold. mdpi.com Conversely, replacing the L-Trp with other L-amino acids often led to a decrease in KOR affinity. mdpi.com
Interestingly, these substitutions had a different impact on the μ-opioid receptor (MOR), where nearly all replacements, regardless of stereochemistry at this position, resulted in an increase in MOR binding affinity. mdpi.com This highlights how a single amino acid change can modulate receptor selectivity. Alanine-scanning, a technique where residues are systematically replaced by Alanine, is another common method used to determine the importance of specific side chains for activity. nih.gov
The table below summarizes findings from substitution analysis on the Trp⁴ position of the related cyclic peptide c[Phe-D-Pro-Phe-Trp]. mdpi.com
| Parent Peptide | Substituted Residue (Position 4) | Key Finding | Receptor Affinity Impact |
| c[Phe-D-Pro-Phe-L-Trp ] | L-Nal(2') | Generally decreased KOR affinity. | MOR affinity increased. |
| c[Phe-D-Pro-Phe-L-Trp ] | L-Bta | Generally decreased KOR affinity. | MOR affinity increased. |
| c[Phe-D-Pro-Phe-D-Trp ] | D-Nal(2') | Tolerated by KOR. | MOR affinity increased. |
| c[Phe-D-Pro-Phe-D-Trp ] | D-Bta | Increased KOR affinity 5-fold. | MOR affinity increased. |
Data derived from studies on c[Phe-D-Pro-Phe-Trp] analogs. mdpi.com
Incorporation of Unnatural Amino Acids and Pseudopeptide Bonds
To further expand the chemical diversity and improve the properties of c[L-Tyr-D-Pro-L-Phe-D-Trp], medicinal chemists incorporate unnatural amino acids and pseudopeptide bonds. These modifications can introduce novel side chains, alter backbone conformation, and increase resistance to enzymatic degradation.
Unnatural Amino Acids are amino acids not found among the 20 common proteinogenic ones. google.com Their incorporation can provide unique functionalities, such as altered hydrophobicity, new reactive handles, or constrained geometries. acs.org For example, replacing Proline with conformationally restricted analogs like 1-aminocyclopentanecarboxylic acid (Ac5c) or 1-aminocyclohexanecarboxylic acid (Ac6c) can further rigidify the peptide backbone. mdpi.com In studies on endomorphins, which share the Tyr-Pro-Trp-Phe motif, replacing Proline with six-membered heterocyclic rings like piperidine-carboxylic acids was shown to significantly increase metabolic stability and antinociceptive activity. mdpi.com The use of 2,6-dimethyltyrosine (Dmt) is another strategy known to increase the bioactivity of peptide molecules. mdpi.com
The table below details examples of unnatural amino acids incorporated into related peptide structures.
| Modification Type | Unnatural Amino Acid | Position of Incorporation | Rationale/Observed Effect |
| Aromatic Side Chain | 2'-Naphthylalanine (Nal(2')) | Phenylalanine or Tryptophan | Explores the impact of an extended aromatic system on receptor binding. mdpi.com |
| Heterocyclic Side Chain | Benzothienylalanine (Bta) | Phenylalanine or Tryptophan | Introduces a different heteroaromatic ring to probe binding pockets. mdpi.com |
| Conformationally Restricted | 1-Aminocyclopentanecarboxylic acid (Ac5c) | Proline | Enhances conformational rigidity of the peptide backbone. mdpi.com |
| Conformationally Restricted | 1-Aminocyclohexanecarboxylic acid (Ac6c) | Proline | Enhances conformational rigidity of the peptide backbone. mdpi.com |
| N-Methylated | 2,6-Dimethyltyrosine (Dmt) | Tyrosine | Can increase bioactivity and receptor affinity. mdpi.commdpi.com |
| β-Amino Acids | β-Alanine | Any | Increases ring size and alters backbone conformation. acs.org |
Conformational Analysis and Advanced Structural Elucidation of C L Tyr D Pro L Phe D Trp
Advanced Spectroscopic Techniques for Conformational Studies
A variety of sophisticated spectroscopic methods are employed to piece together the conformational puzzle of c[L-Tyr-D-Pro-L-Phe-D-Trp] in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For cyclic peptides like c[L-Tyr-D-Pro-L-Phe-D-Trp], NMR experiments can provide detailed information about the peptide backbone and side-chain conformations.
Conformational studies of analogous cyclic peptides, such as those containing a Tyr-Pro-Trp-Phe sequence, have been conducted using multidimensional NMR techniques. core.ac.uk These studies often reveal the presence of both cis and trans isomers around the proline amide bond. core.ac.uk In dimethyl sulfoxide (B87167) (DMSO), a common solvent for NMR studies, the cis configuration can adopt a compact, "sandwich" conformation where the aromatic rings of tyrosine and tryptophan pack against the proline ring. core.ac.uk In contrast, the trans configuration tends to be more extended. core.ac.uk
Key NMR parameters used to define these conformations include:
Nuclear Overhauser Effect (NOE): NOE cross-peaks indicate close proximity between specific protons, providing crucial distance constraints. For instance, an NOE between the phenylalanine aromatic protons and the proline protons can suggest an extended conformation for the trans-isomer. core.ac.uk
Vicinal Coupling Constants (³J): These constants are related to the dihedral angles within the peptide backbone and side chains, offering insights into the local geometry.
Temperature Dependence of Amide Proton Chemical Shifts: This helps to identify intramolecular hydrogen bonds, which are important for stabilizing specific conformations. In some cyclic peptide analogs, the presence of D-amino acids leads to the formation of intramolecular hydrogen bonds, which are not observed in their all-L-amino acid counterparts. nih.gov
| NMR Parameter | Information Gained | Example Application |
|---|---|---|
| Nuclear Overhauser Effect (NOE) | Inter-proton distances (typically < 5 Å) | Observing an NOE between Tyr and Trp aromatic rings suggests a compact, folded conformation. core.ac.uk |
| ³J Coupling Constants | Dihedral angles (φ, ψ) | Determining the backbone torsion angles to define turn structures. nih.gov |
| Amide Proton Temperature Coefficients | Solvent exposure of NH protons (hydrogen bonding) | Low temperature coefficients indicate intramolecular hydrogen bonds, stabilizing the conformation. nih.gov |
| Chemical Shift Analysis | Local electronic environment | Changes in chemical shifts upon addition of a binding partner can identify interaction sites. jst.go.jp |
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution. units.it The far-UV region (190-250 nm) of the CD spectrum is particularly sensitive to the peptide backbone conformation, providing information on the presence of α-helices, β-sheets, β-turns, and random coil structures. units.it
For cyclic peptides containing a D-Pro-L-Pro motif, which induces a β-hairpin structure, CD analysis has revealed spectra consistent with a mix of random coil and β-strand components. nih.gov The presence of aromatic residues like tyrosine, phenylalanine, and tryptophan also contributes to the near-UV CD spectrum (250-350 nm), which can provide information about the tertiary structure and the environment of these chromophores. units.itnih.gov
The CD spectrum of a cyclic peptide is a composite of the contributions from its individual components and their spatial arrangement. For example, a β-hairpin peptide often shows a strong minimum around 215 nm and a positive signal at 190 nm, while a random coil is characterized by a strong minimum near 198 nm. nih.gov The interpretation of CD spectra for complex cyclic peptides often relies on comparison with spectra of model compounds and can be supported by computational modeling. mdpi.com
| Secondary Structure | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band(s) (nm) |
|---|---|---|
| α-Helix | 222, 208 | 193 |
| β-Sheet | 218 | 195 |
| β-Turn | Variable, often characterized by a weak negative band around 220-230 nm and a strong positive band around 200-205 nm. | |
| Random Coil | 195 | None |
X-ray Crystallography of Related Cyclic Peptides for Solid-State Conformations
X-ray crystallography provides a high-resolution, static picture of a molecule's conformation in the solid state. While a crystal structure for c[L-Tyr-D-Pro-L-Phe-D-Trp] itself may not be publicly available, the analysis of related cyclic peptides provides invaluable insights into its likely solid-state structure.
Crystallographic studies of cyclic peptides containing D-proline have shown that this residue often induces a β-turn conformation. sci-hub.se For example, the crystal structure of a cyclic tetrapeptide containing a D-Pro residue revealed a conformationally homogeneous structure. sci-hub.se Similarly, acyclic tripeptides with a D-Pro-L-Pro sequence have been shown to adopt a 3₁₀ helical conformation in the solid state, which can be maintained upon cyclization. researchgate.net
The solid-state conformation is stabilized by a network of intramolecular hydrogen bonds. In the crystal structure of a related cyclodecapeptide, four intramolecular hydrogen bonds were observed, leading to the formation of two β-turns. researchgate.net It is important to note that the conformation observed in the solid state may not be the only one present in solution, but it often represents a low-energy and stable conformation.
Role of Macrocyclization and D-Amino Acids in Conformational Stability
The cyclic nature of c[L-Tyr-D-Pro-L-Phe-D-Trp] and the inclusion of D-amino acids are key features that significantly influence its conformational stability and rigidity.
Impact of D-Proline on Beta-Turn Formation and Structural Rigidity
The incorporation of proline, and particularly D-proline, has a profound effect on the conformation of cyclic peptides. mdpi.comresearchgate.net Proline's cyclic side chain restricts the possible values of the backbone dihedral angle φ to approximately -60°, which is favored in certain β-turn positions. nih.gov This inherent conformational constraint reduces the entropic penalty of folding into a specific structure. nih.gov
The presence of a D-proline residue in a peptide sequence is a strong promoter of β-turn formation. uq.edu.au Specifically, a D-amino acid at the i+1 position of a turn often leads to a type II' β-turn. sci-hub.se This is because the stereochemistry of the D-amino acid alleviates steric clashes that would otherwise occur in a type II turn with an L-amino acid at that position. nih.gov In cyclic tetrapeptides, the inclusion of D-proline can lead to a conformationally homogeneous structure. sci-hub.se The rigidity imparted by the D-proline-induced β-turn is crucial for presenting the other amino acid side chains in a well-defined orientation for receptor binding.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the conformational landscape of cyclic peptides. By simulating the atomic motions over time, MD can reveal the preferred shapes, or conformations, of a molecule in different environments and identify the structures that are crucial for its biological function. For the cyclic tetrapeptide c[L-Tyr-D-pro-L-Phe-D-trp], MD simulations, complemented by experimental data from related peptides, provide significant insights into its structural dynamics.
Analysis of Preferred Conformations in Various Solvent Environments
The conformation of a peptide is highly influenced by its surrounding solvent environment. Solvents with different polarities can stabilize different intramolecular interactions, leading to a shift in the conformational equilibrium. While direct MD studies on c[L-Tyr-D-pro-L-Phe-D-trp] are not extensively documented in publicly available literature, analysis of the closely related linear peptide, endomorphin-1 (Tyr-Pro-Trp-Phe-NH2), provides critical insights into how solvent choice affects key structural features, particularly the Tyr-Pro amide bond. core.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling of endomorphin-1 in both dimethyl sulfoxide (DMSO) and water have shown that the peptide exists as a mixture of two isomers due to the cis/trans isomerization of the Tyr-Pro peptide bond. core.ac.uk
In DMSO (a polar aprotic solvent): A significant population of the cis-isomer is observed (approximately 25%). This cis-configuration leads to a compact, "sandwich" conformation where the aromatic rings of Tyrosine and Tryptophan pack against the proline ring. core.ac.uk
In Water (a polar protic solvent): The trans-isomer is the dominant species (approximately 75%), resulting in a more extended conformation. core.ac.uk Condensed-phase molecular dynamics calculations support that trans-isomers are the major population in this high-dielectric medium. core.ac.uk
| Solvent Environment | Dominant Proline Isomer | Resulting Conformation | Key Interactions |
| DMSO | cis (significant population) | Compact, "sandwich" structure | Intramolecular packing of Tyr and Trp aromatic rings against the Pro ring. core.ac.uk |
| Water | trans (dominant population) | Extended structure | Increased solvation of peptide backbone and side chains by water molecules. core.ac.uk |
This table is based on data from the related linear peptide Tyr-Pro-Trp-Phe-NH2. core.ac.uk
Identification of Biologically Relevant Conformational States and Transitions
Identifying the biologically active conformation—the specific three-dimensional shape a peptide adopts to bind its target receptor—is a primary goal of conformational analysis. For c[L-Tyr-D-pro-L-Phe-D-trp], insights can be drawn from structure-activity relationship studies of larger, potent somatostatin (B550006) analogs that share key structural motifs. nih.govpnas.org
Many biologically active cyclic peptides containing a D-amino acid followed by an L-amino acid, such as the D-Trp-Lys sequence in somatostatin analogs, adopt a specific turn structure known as a βII'-turn. nih.govpnas.org This turn is considered essential for high-affinity binding to somatostatin receptors. pnas.org Given the D-Pro-L-Phe and D-Trp-L-Tyr sequences within c[L-Tyr-D-pro-L-Phe-D-trp], it is highly probable that its biologically active state also involves such a turn conformation.
The D-amino acids are critical for stabilizing these turn structures. MD simulations are instrumental in exploring the conformational space to identify low-energy structures that feature these specific turns. The key features of such a biologically relevant conformation for c[L-Tyr-D-pro-L-Phe-D-trp] would likely involve:
A βII'-turn: Stabilized by the D-Pro or D-Trp residue. nih.gov This orients the side chains in a specific spatial arrangement required for receptor interaction.
Specific Side Chain Orientations: The aromatic side chains of Tyr, Phe, and Trp are crucial pharmacophoric groups. Their relative spatial positioning, dictated by the backbone conformation, is critical for molecular recognition by a receptor.
Intramolecular Hydrogen Bonding: A hydrogen bond across the turn structure often stabilizes the conformation, reducing its flexibility and locking it into the bioactive shape.
MD simulations can track the transitions between different conformational states, such as the shift from an extended, inactive form to a compact, turn-containing active form. By calculating the free energy landscape of the peptide, researchers can identify the most stable and populated conformational states, one of which is likely to be the biologically active one.
| Structural Feature | Residues Involved | Putative Biological Relevance |
| βII'-turn | D-Trp-L-Tyr / D-Pro-L-Phe | Stabilizes a compact, receptor-binding conformation, a known feature in active somatostatin analogs. nih.govpnas.org |
| Aromatic Side Chain Cluster | Tyr, Phe, Trp | The spatial arrangement of these residues forms the key binding epitope for interaction with target receptors. pnas.org |
| Proline cis/trans Isomerism | L-Tyr-D-Pro | Acts as a "conformational switch" that can significantly alter the peptide's global fold, potentially modulating activity. core.ac.uk |
Molecular Recognition and Receptor Interaction Studies of C L Tyr D Pro L Phe D Trp
Opioid Receptor Binding Affinity and Selectivity Profiling
The interaction of cyclic peptides containing the Tyr-Pro-Phe-Trp motif with opioid receptors is complex, with stereochemistry and ring structure playing crucial roles in determining affinity and selectivity. While specific binding data for c[L-Tyr-D-pro-L-Phe-D-trp] is not extensively detailed in publicly available literature, studies on closely related analogs provide significant insights into its expected pharmacological profile.
The mu-opioid receptor (MOR) is a primary target for many opioid peptides. For analogs of c[L-Tyr-D-pro-L-Phe-D-trp], interactions with MOR are significant. For instance, a diastereomer, c[L-Phe-D-pro-L-Tyr-D-trp], where the positions of Tyr and Phe are swapped, demonstrates a binding affinity (Ki) of 120 nM for the human mu receptor. ucsd.edu Another related cyclopentapeptide, c[Phe-Gly-Tyr-D-Pro-D-Trp], was identified as a MOR ligand with a Ki in the 10⁻⁸ M range and acted as a partial agonist. nih.govencyclopedia.pubunibo.it
Furthermore, a study of the analog c[-Tyr-d-Pro-d-Trp-Phe-Gly-], which includes a glycine (B1666218) linker, found it acts as an agonist at MOR with considerable potency, despite lacking a protonable nitrogen atom typically considered essential for receptor interaction. acs.org This suggests that the cyclic structure and the specific arrangement of aromatic residues can compensate for the absence of a charged N-terminus. Alterations to the core structure, such as substituting Trp in the related compound CJ-15,208, have been shown to increase MOR affinity. mdpi.com
The kappa-opioid receptor (KOR) is another critical target. Analogs of c[L-Tyr-D-pro-L-Phe-D-trp] show significant, and often primary, affinity for the KOR. The naturally occurring peptide CJ-15,208, which is cyclo[Phe-D-Pro-Phe-Trp], binds primarily to the KOR. nih.gov Its isomers, both L-Trp and D-Trp variants, exhibit high and equivalent affinity for KOR, with Ki values around 30-35 nM. nih.gov These isomers, however, show 8- to 17-fold lower affinity for MOR, indicating a preference for KOR. nih.gov
An alanine-substituted analog, c[L-Ala-D-pro-L-Phe-D-trp], displayed antagonist activity at the human KOR with an IC50 of 5 nM. ucsd.edu The D-Trp isomer of CJ-15,208, c[Phe-D-Pro-Phe-D-Trp], acts as a dual KOR/MOR antagonist. nih.govencyclopedia.pub These findings highlight that the Trp residue and its stereochemistry are critical determinants of KOR interaction and functional activity.
Interactions with the delta-opioid receptor (DOR) appear to be less pronounced for this class of cyclic tetrapeptides. The L-Trp and D-Trp isomers of the related compound CJ-15,208 both showed very low, micromolar affinity for delta receptors. nih.gov Studies on various analogs of CJ-15,208 consistently report low affinity for DOR. mdpi.com However, specific structural modifications can introduce DOR activity. For example, enlarging the peptide ring of a CJ-15,208 analog by introducing γ-aminobutyric acid (GABA) resulted in a compound, c[GABA-D-Pro-Phe-Trp], with high DOR affinity (Ki = 3.08 nM) and antagonist behavior. nih.govencyclopedia.pubunibo.it This indicates that while the core tetrapeptide structure does not favor DOR binding, conformational changes induced by altering the ring size can shift selectivity toward this receptor.
The binding affinities of c[L-Tyr-D-pro-L-Phe-D-trp] and its analogs for opioid receptors are determined using quantitative radioligand binding assays. These experiments are typically performed with membrane homogenates from cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells, that are engineered to express a specific type of human or rat opioid receptor (MOR, KOR, or DOR). nih.govacs.org
In these competition studies, the cyclic peptide is introduced at various concentrations to compete with a specific radiolabeled ligand known to bind to the target receptor. acs.orgkaust.edu.sa The displacement of the radioligand is measured to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound. ucsd.edunih.gov Common radioligands used include [³H]DAMGO for MOR, [³H]U69,593 for KOR, and [³H]DPDPE for DOR. acs.org Functional activity, such as agonism or antagonism, can be further assessed using assays like the [³⁵S]GTPγS binding assay, which measures G-protein activation upon receptor binding. mdpi.comnih.gov
Opioid Receptor Binding Affinities of c[L-Tyr-D-pro-L-Phe-D-trp] Analogs
This table presents data for analogs as specific data for c[L-Tyr-D-pro-L-Phe-D-trp] is limited in available literature.
| Compound | Receptor | Assay Type | Affinity (Ki/IC50) | Reference |
| c[L-Phe-D-pro-L-Tyr-D-trp] | Mu (MOR) | Ki | 120 nM | ucsd.edu |
| c[L-Ala-D-pro-L-Phe-D-trp] | Kappa (KOR) | IC50 | 5 nM | ucsd.edu |
| cyclo[Phe-D-Pro-Phe-L-Trp] (CJ-15,208) | Kappa (KOR) | Ki | 35.4 nM | nih.gov |
| cyclo[Phe-D-Pro-Phe-L-Trp] (CJ-15,208) | Mu (MOR) | Ki | 619 nM | nih.gov |
| cyclo[Phe-D-Pro-Phe-L-Trp] (CJ-15,208) | Delta (DOR) | Ki | 4150 nM | nih.gov |
| cyclo[Phe-D-Pro-Phe-D-Trp] | Kappa (KOR) | Ki | 30.6 nM | nih.gov |
| cyclo[Phe-D-Pro-Phe-D-Trp] | Mu (MOR) | Ki | 259 nM | nih.gov |
| cyclo[Phe-D-Pro-Phe-D-Trp] | Delta (DOR) | Ki | 2910 nM | nih.gov |
| c[Phe-Gly-Tyr-D-Pro-D-Trp] | Mu (MOR) | Ki | ~10 nM | nih.govencyclopedia.pubunibo.it |
Delta-Opioid Receptor (DOR) Interactions
Specific Residue-Level Interactions in Receptor Binding Pockets
The aromatic amino acids—Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp)—are fundamental to the interaction of c[L-Tyr-D-pro-L-Phe-D-trp] with opioid receptors. Their side chains, or pharmacophores, are involved in critical non-covalent interactions within the receptor's binding pocket. mdpi.comnih.gov
The Tyr residue is often considered part of the "message" sequence in opioid peptides, essential for binding and activation. researchgate.net The phenolic ring of Tyrosine can engage in various interactions within the receptor. In many opioid ligands, the Tyr residue's ability to form hydrogen bonds and its aromatic character are crucial for high-affinity binding.
The Phenylalanine and Tryptophan residues provide additional hydrophobic and aromatic surfaces for interaction. mdpi.com Trp and Phe are noted as the two natural amino acids that effectively maintain binding and activity when placed at the third position of the opioid pharmacophore. researchgate.net The indole (B1671886) ring of Tryptophan and the phenyl ring of Phenylalanine can form π-π stacking or hydrophobic interactions with aromatic residues within the receptor's transmembrane helices. nih.govd-nb.info Studies on related peptides suggest that the bioactive conformation often involves a specific spatial orientation of the Tyr and Trp side chains, which is controlled by the proline residue. researchgate.net The presence and arrangement of these multiple aromatic rings are key to the compound's ability to bind with appreciable affinity, even in the absence of a traditional charged N-terminal amine group. acs.org
Pi-Pi Stacking and Other Non-Covalent Interactions
The molecular recognition between a peptide ligand and its receptor is governed by a suite of non-covalent interactions. For a compound like c[L-Tyr-D-pro-L-Phe-D-trp], which is rich in aromatic residues (Tyrosine, Phenylalanine, and Tryptophan), π-π stacking interactions are of particular importance. acs.orgresearchgate.net These interactions occur between the electron-rich faces of the aromatic rings of the peptide's side chains and complementary aromatic residues within the receptor's binding pocket. elifesciences.orgmdpi.com The amino acids Phe, Tyr, and especially Trp are frequently involved in such crucial π interactions, which include π-π, cation-π, and CH-π bonds that are critical for protein structure and ligand binding. acs.orgresearchgate.net
The strength and geometry of these interactions are fundamental to both binding affinity and selectivity. For instance, studies on protein-ligand complexes show that π-π stacking can contribute significantly to binding energy. researchgate.net Beyond aromatic stacking, other non-covalent forces are also critical. These include:
Hydrogen Bonds: Formed between peptide backbone atoms or side-chain functional groups and receptor residues.
Hydrophobic Interactions: The nonpolar side chains of the amino acids engage with hydrophobic pockets in the receptor.
Cation-π Interactions: This is a powerful non-covalent force where a cation interacts favorably with the face of an electron-rich π system. acs.orgresearchgate.net While the cyclic structure of c[L-Tyr-D-pro-L-Phe-D-trp] lacks a primary amine, positively charged residues within the receptor could engage in cation-π interactions with the peptide's aromatic rings. researchgate.net
Collectively, these non-covalent interactions stabilize the peptide-receptor complex, dictating the ligand's orientation and ultimately its pharmacological activity. elifesciences.org
Mechanisms of Receptor Activation or Antagonism at the Molecular Level
The interaction of c[L-Tyr-D-pro-L-Phe-D-trp] with a receptor can lead to its activation (agonism) or its blockade (antagonism). Functional cellular assays are used to characterize this activity at the molecular level.
Agonist Functional Activity in Cellular Assays (e.g., GTPγS binding, adenylate cyclase inhibition)
For G protein-coupled receptors (GPCRs) like the opioid receptors, agonist binding triggers a conformational change that promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated Gα subunit, initiating downstream signaling. This activation can be measured directly in cell membrane preparations using the [³⁵S]GTPγS binding assay. researchgate.netfrontiersin.orgmdpi.com In this assay, an agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, and the amount of radioactivity incorporated is proportional to the degree of G protein activation.
For opioid receptors, which typically couple to Gi/o proteins, agonist activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). mdpi.comacs.org The agonist activity of a compound can thus be quantified by its ability to inhibit forskolin-stimulated cAMP production.
While data for the exact title compound is unavailable, studies on related cyclic peptides demonstrate varied agonist profiles. Analogs of CJ-15,208, for example, have shown agonist activity at both mu-opioid (MOR) and kappa-opioid (KOR) receptors. mdpi.comcreighton.edu The potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ) of these compounds in functional assays determine their classification as full or partial agonists. nih.govmdpi.com
Table 1: Agonist Activity of Related Cyclic Peptides in Functional Assays
| Compound | Assay | Receptor | Potency (IC₅₀/EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
|---|---|---|---|---|---|
| c[Phe-D-isoAsp-β-Ala-D-Trp] | cAMP Inhibition | MOR | ~10⁻⁷ M | Agonist | mdpi.com |
| c[β-Ala-D-Pro-Phe-Trp] | cAMP Inhibition | DOR | 6.1 nM | 90% | mdpi.com |
| DAla³ analog of a cyclic peptide | Adenylyl Cyclase | KOR | 0.54 nM | Full Agonist | nih.gov |
| F-81 (Dmt-c[D-Lys-Phe-p-CF₃-Phe-Asp]NH₂) | [³⁵S]GTPγS | MOR | Sub-nanomolar | 68% (Partial Agonist) | mdpi.com |
| C-33 (Dmt-c[D-Lys-Phe-Phe-Asp]NH₂) | [³⁵S]GTPγS | MOR | Sub-nanomolar | ~90% (Near Full Agonist) | mdpi.com |
Antagonist Activity and Specific Receptor Blockade
An antagonist binds to a receptor but fails to provoke the conformational change necessary for activation; instead, it occupies the binding site and blocks access by agonists. This activity is typically measured by the antagonist's ability to inhibit the functional response produced by a known agonist.
The naturally occurring cyclic tetrapeptide CJ-15,208 and its D-Trp stereoisomer are well-characterized KOR antagonists. mdpi.comnih.govnih.gov In functional assays, they block the effects of KOR agonists. nih.govresearchgate.net Structural modifications to this scaffold can alter both the potency and the selectivity of the antagonist activity. For example, substituting the tryptophan residue in CJ-15,208 can lead to a loss of KOR antagonism but the emergence of delta-opioid receptor (DOR) antagonism. mdpi.commdpi.com This highlights the sensitive structure-activity relationship for these cyclic peptides, where small changes can switch the functional profile between different opioid receptor subtypes.
Table 2: Antagonist Activity of Related Cyclic Peptides
| Compound | Receptor Target | Observed Activity | Reference |
|---|---|---|---|
| [D-Trp]CJ-15,208 (cyclo[Phe-D-Pro-Phe-D-Trp]) | KOR / MOR | Dual KOR/MOR antagonist in [³⁵S]GTPγS assay. KOR-selective antagonist in vivo. | mdpi.comnih.gov |
| CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) | KOR | KOR antagonist activity. Also displays MOR/KOR agonist activity. | mdpi.comnih.gov |
| [Nal(2′)⁴]CJ-15,208 | DOR | Significant DOR antagonist. | mdpi.com |
| Cyclodal (c[-D-Arg-Phe-Lys-Dmt-]) | MOR / KOR | Potent MOR antagonist (Kₑ = 3.26 nM); moderate KOR antagonist. | nih.gov |
Biased Agonism/Antagonism Mechanisms (if applicable for related analogs)
The concept of biased agonism, or functional selectivity, has emerged as a new paradigm in GPCR pharmacology. annualreviews.orgresearchgate.net It posits that a ligand can stabilize distinct receptor conformations that preferentially activate one of several downstream signaling pathways. For opioid receptors, the two major pathways are G protein-mediated signaling, which is largely associated with analgesia, and β-arrestin-mediated signaling, which has been linked to adverse effects like respiratory depression and tolerance. nih.govmdpi.com
A biased agonist would selectively activate the G protein pathway while minimally engaging, or even blocking, the β-arrestin pathway. This profile is highly sought after for developing safer therapeutics. annualreviews.orgnih.govpnas.org Several cyclic peptides related to c[L-Tyr-D-pro-L-Phe-D-trp] have been identified as biased agonists.
LOR17 (c[Phe-Gly-(β-Ala)-D-Trp]) , an analog of CJ-15,208, was identified as a potent and G-protein biased KOR agonist that did not significantly recruit β-arrestin 2. mdpi.comnih.govfrontiersin.org
F-81 (Dmt-c[D-Lys-Phe-p-CF₃-Phe-Asp]NH₂) was shown to be a G protein-biased MOR agonist, preferentially activating the G protein pathway over β-arrestin recruitment. mdpi.comnih.govmdpi.com
The biased nature of a ligand is determined by comparing its potency and efficacy in assays measuring G protein activation (e.g., [³⁵S]GTPγS, cAMP inhibition) with those measuring β-arrestin recruitment (e.g., Bioluminescence Resonance Energy Transfer, BRET). nih.govpnas.org While specific biased agonism studies on c[L-Tyr-D-pro-L-Phe-D-trp] have not been reported, the demonstrated functional selectivity of its close structural relatives suggests that it is a promising candidate for exhibiting such a mechanism. researchgate.netin-part.com
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Amino Acid Stereochemistry on Biological Activity
The stereochemistry of the amino acid residues is a critical determinant of the conformational preferences and, consequently, the biological activity of cyclic peptides. The incorporation of D-amino acids, in particular, can induce specific structural motifs and enhance resistance to enzymatic degradation. nih.gov
The substitution of L-amino acids with their D-enantiomers can profoundly alter receptor selectivity. For instance, in the context of opioid receptors, the inclusion of D-amino acids can shift the selectivity profile of a peptide. Studies on related cyclic peptides have shown that the stereochemistry at specific positions is crucial for discriminating between receptor subtypes. mdpi.com The presence of D-Pro and D-Trp in the c[L-Tyr-D-pro-L-Phe-D-trp] backbone is expected to enforce a specific three-dimensional structure that favors binding to a particular receptor. Research on the cyclic tetrapeptide CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) and its D-Trp isomer demonstrates that these D-amino acid-containing peptides can exhibit kappa opioid receptor (KOR) antagonism. nih.govmdpi.com Furthermore, substitutions of the D-Trp in these analogs can introduce mu-opioid receptor (MOR) affinity and even delta-opioid receptor (DOR) antagonism. nih.govmdpi.com
The presence of a D-amino acid can also influence the peptide's susceptibility to enzymatic degradation, thereby increasing its biological half-life. nih.gov In general, peptides containing D-amino acids are more resistant to proteolysis. nih.gov
Table 1: Impact of Stereochemistry on Opioid Receptor Affinity in CJ-15,208 Analogs
| Analog | KOR Affinity (Ki, nM) | MOR Affinity (Ki, nM) | Reference |
|---|---|---|---|
| cyclo[Phe-D-Pro-Phe-Trp] (CJ-15,208) | 1.5 | >10000 | nih.govmdpi.com |
| cyclo[Phe-D-Pro-Phe-D-Trp] | 0.8 | >10000 | nih.govmdpi.com |
| cyclo[Phe-D-Pro-Phe-D-Nal(2')] | 1.2 | 250 | mdpi.com |
The position of a D-amino acid within the cyclic peptide backbone is as crucial as its presence. The incorporation of a D-amino acid can facilitate the formation of specific turn structures, which are often essential for biological activity. nih.gov For example, the D-Pro-L-Pro motif is known to induce β-hairpin turns in cyclic peptides. nih.gov In c[L-Tyr-D-pro-L-Phe-D-trp], the D-proline residue at the second position likely induces a specific turn conformation that orients the aromatic side chains of Tyr, Phe, and Trp in a spatially defined manner for optimal receptor interaction.
Studies on cyclic endomorphin-2 analogs have shown that the ring size, which is influenced by the constituent amino acids, modulates receptor binding affinity and selectivity. nih.gov For example, a 17-membered ring analog showed high MOR affinity but reduced selectivity, while a smaller 16-membered ring analog maintained high MOR affinity with slightly increased selectivity. nih.gov The incorporation of D-amino acids can also lead to the development of functionally selective ligands that preferentially activate certain signaling pathways over others. nih.gov
L- vs. D-Amino Acid Configurations and Receptor Selectivity
Influence of Ring Size and Macrocyclic Scaffold Variations on Conformational Space and Binding
The 12-membered ring of a cyclic tetrapeptide is a highly constrained structure. nih.gov This rigidity reduces the number of accessible conformations, which can lead to a smaller loss of entropy upon binding to a receptor, thereby enhancing binding affinity. nih.gov However, this conformational constraint can also make the synthesis of such peptides challenging. The incorporation of a D-amino acid or a proline residue can help to alleviate some of the ring strain and facilitate cyclization. nih.gov
Variations in the macrocyclic scaffold, such as increasing the ring size, can confer greater flexibility. uniud.it This increased flexibility can sometimes be advantageous for receptor binding by allowing the peptide to adopt a conformation that is more complementary to the binding site. uniud.it However, excessive flexibility can also be detrimental, leading to a loss of binding affinity due to a higher entropic penalty upon binding.
Role of Specific Side Chains in Pharmacophore Development
The side chains of the amino acid residues contribute to the pharmacophore, which is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.
The aromatic residues Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) are known to play crucial roles in receptor recognition, primarily through hydrophobic and aromatic interactions. mdpi.com In many opioid peptides, the Tyr residue at the N-terminus is a key pharmacophoric element, with its phenolic hydroxyl group and aromatic ring being critical for activity. mdpi.com The aromatic side chains of Phe and Trp also contribute significantly to binding affinity. mdpi.com
In the context of c[L-Tyr-D-pro-L-Phe-D-trp], the spatial arrangement of these three aromatic side chains, dictated by the cyclic backbone, is critical for its interaction with the receptor. The relative orientation of the Tyr and Phe rings has been shown to be a determinant of subtype selectivity in opioid peptides. mdpi.com The indole (B1671886) ring of tryptophan can engage in various interactions, including hydrogen bonding and π-stacking, further contributing to binding affinity and selectivity. wikipedia.org
Table 2: Role of Aromatic Residues in Opioid Receptor Binding
| Peptide | Modification | Effect on Binding | Reference |
|---|---|---|---|
| Endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) | Core sequence | Tyr and Phe/Trp aromatic groups are crucial for MOR binding. | mdpi.com |
| [Dmt1]DALDA | Tyr replaced with Dmt | Highly potent MOR agonist. | mdpi.com |
| CJ-15,208 analogs | Trp substitution | Alters KOR and MOR affinity. | nih.govmdpi.com |
The inclusion of a proline residue, whether in the L- or D-configuration, introduces significant conformational constraints on the peptide backbone. mdpi.com The cyclic nature of the proline side chain restricts the rotation around the N-Cα bond, leading to a more defined and rigid structure. This rigidity can be beneficial for biological activity by pre-organizing the peptide into a bioactive conformation. mdpi.com
Contributions of Aromatic Residues (Tyr, Phe, Trp) to Receptor Recognition
Rational Design Strategies for Enhanced Potency, Selectivity, and Metabolic Stability
The development of potent and selective peptide-based therapeutics is often hindered by their poor metabolic stability and low bioavailability. mdpi.com For cyclic peptides like c[L-Tyr-D-pro-L-Phe-D-trp], rational design strategies are employed to overcome these limitations. These strategies focus on targeted chemical modifications to enhance potency at specific opioid receptors, improve selectivity to reduce side effects, and increase resistance to enzymatic degradation. mdpi.comresearchgate.net Key approaches include amino acid substitution, backbone cyclization, and the incorporation of unnatural or D-amino acids. researchgate.net
The primary goals of these modifications are to constrain the peptide into a bioactive conformation that mimics its receptor-bound state, thereby increasing binding affinity and to protect susceptible peptide bonds from protease cleavage. nih.govmdpi.com
Structure-Activity Relationship (SAR) and Enhanced Potency
Structure-activity relationship (SAR) studies are fundamental to rationally designing improved analogues. These studies involve systematically modifying the peptide's structure and evaluating the effects on biological activity. For opioid peptides, the N-terminal tyrosine (Tyr) residue is crucial for activity, often referred to as the "message" sequence, while the subsequent amino acids determine the "address," influencing receptor selectivity and potency. mdpi.com
The inclusion of D-amino acids, such as D-Pro and D-Trp, is a cornerstone of rational design. The D-Pro residue is known to induce a turn in the peptide's structure, which helps to position the aromatic side chains of Tyr, Phe, and Trp optimally for interaction with the opioid receptor. mdpi.comacs.org This conformational rigidity is a key factor in enhancing binding affinity. mdpi.com The D-configuration of the tryptophan residue also plays a critical role in defining the peptide's spatial arrangement and can significantly influence its interaction with different opioid receptor subtypes. mdpi.comufl.edu
SAR studies on related cyclic opioid peptides have demonstrated how minor substitutions can dramatically alter potency and selectivity. For instance, modifying the phenylalanine (Phe) residue can switch a compound from an agonist to an antagonist or modulate its selectivity between μ (MOR), δ (DOR), and κ (KOR) opioid receptors. mdpi.comresearchgate.net Similarly, substitutions at the tryptophan position in the related natural product CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) have been shown to modulate affinity and activity across the opioid receptor family. mdpi.comnih.gov
Table 1: Representative SAR Data from Tryptophan Substitution in a Related Cyclic Tetrapeptide Scaffold This table illustrates the principles of SAR by showing how substitutions at a specific position (Trp) in a related cyclic peptide, CJ-15,208, affect binding affinity for different opioid receptors. Data is adapted from studies on analogous compounds to demonstrate the design principles applicable to c[L-Tyr-D-pro-L-Phe-D-trp].
| Compound/Analog | Substitution at Position 4 | KOR Affinity Kᵢ (nM) | MOR Affinity Kᵢ (nM) | DOR Affinity Kᵢ (nM) |
| Parent Peptide | L-Trp | 47 | 260 | 2600 |
| Analog 1 | D-Trp | 50 | 380 | >10,000 |
| Analog 2 | L-Nal(1') | 200 | 280 | >10,000 |
| Analog 3 | D-Nal(1') | 110 | 120 | >10,000 |
| Analog 4 | L-Bta | 100 | 1100 | >10,000 |
| Analog 5 | D-Bta | 9.4 | 110 | 8300 |
Source: Data derived from studies on CJ-15,208 and its analogues. mdpi.comnih.gov Nal = Naphthylalanine, Bta = Benzothienylalanine
Strategies for Enhanced Metabolic Stability
A primary challenge for peptide therapeutics is their rapid degradation by proteases in the body. mdpi.com The rational design of c[L-Tyr-D-pro-L-Phe-D-trp] inherently incorporates two key strategies to combat this: cyclization and the inclusion of D-amino acids.
Cyclization: The cyclic structure of the peptide is a crucial feature for enhancing metabolic stability. mdpi.comresearchgate.net By eliminating the free N- and C-termini, the peptide becomes resistant to degradation by exopeptidases, which are common proteolytic enzymes. nih.gov This macrocyclic constraint also reduces the molecule's flexibility, making it a poorer substrate for many endopeptidases. nih.gov
Incorporation of D-Amino Acids: Proteolytic enzymes are highly stereospecific and primarily recognize peptide bonds between L-amino acids. The presence of D-Pro and D-Trp residues in the peptide backbone makes the adjacent peptide bonds resistant to cleavage, significantly increasing the peptide's half-life in plasma. scirp.orgmdpi.comahajournals.org Studies on various opioid peptides have consistently shown that substituting L-amino acids with their D-enantiomers enhances metabolic stability. scirp.org
Further enhancements in stability for similar peptide scaffolds have been achieved through more advanced strategies, such as forming cyclization bridges with disulfide bonds or replacing them with even more stable moieties like bis-methylene bridges. scirp.orgnih.gov
Table 2: Impact of Rational Design Strategies on the Metabolic Stability of Opioid Peptides This table presents findings from related endomorphin analogues to illustrate how specific design choices, such as cyclization and the inclusion of D-amino acids, lead to substantial improvements in stability against enzymatic degradation.
| Peptide/Analog | Key Structural Features | Half-life in Human Plasma (min) |
| Endomorphin-1 (Linear) | All L-amino acids, linear | < 5 |
| Analog A (Cyclic) | All L-amino acids, disulfide cyclization | 37.1 |
| Analog B (Cyclic) | Contains D-Trp and D-Pro, disulfide cyclization | 104.9 |
| Analog C (Cyclic) | Contains D-Cys, disulfide cyclization | 152.3 |
Source: Data adapted from stability studies on cyclic endomorphin-1 derivatives. scirp.org
By combining these rational design principles, cyclic tetrapeptides like c[L-Tyr-D-pro-L-Phe-D-trp] can be optimized to create drug candidates with high potency, precise receptor selectivity, and the metabolic stability required for therapeutic efficacy. mdpi.comnih.gov
Computational and Theoretical Investigations of C L Tyr D Pro L Phe D Trp
Molecular Docking Simulations for Ligand-Receptor Complex Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This method is crucial for understanding the structural basis of molecular recognition.
While specific docking studies for c[L-Tyr-D-pro-L-Phe-D-trp] are not extensively detailed in publicly available literature, insights can be drawn from its constituent amino acids and analogous cyclic peptides. Docking simulations predict that the peptide's binding mode is largely dictated by the physicochemical properties of its amino acid side chains, which form key "hotspot" interactions with the target receptor.
The aromatic residues—Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp)—are critical for establishing strong binding. These residues are known to participate in several types of non-covalent interactions:
Hydrophobic Interactions : The nonpolar, aromatic rings of Tyr, Phe, and Trp readily engage with hydrophobic pockets on a receptor surface, displacing water molecules and contributing favorably to the binding energy. asm.org
π-π Stacking : The planar aromatic rings can stack with other aromatic residues (like Phe, Tyr, Trp, or His) in the receptor binding site, an interaction that is crucial for stabilizing the complex. nih.gov
Cation-π Interactions : The electron-rich face of the aromatic rings, particularly Trp and Tyr, can interact favorably with cationic groups, such as the side chains of Lysine or Arginine residues in a receptor. acs.org
Hydrogen Bonding : The hydroxyl group (-OH) of Tyrosine and the indole (B1671886) nitrogen (-NH) of Tryptophan can act as hydrogen bond donors or acceptors, forming specific directional interactions that enhance binding specificity. mdpi.com
The D-proline residue plays a crucial structural role. The inclusion of a D-Pro-L-Pro motif in a cyclic peptide is known to induce a β-hairpin conformation, which pre-organizes the peptide for binding and reduces the entropic penalty upon complex formation. nih.gov This constrained conformation orients the other amino acid side chains into specific vectors for optimal interaction with the receptor surface. nih.gov
| Peptide Residue | Side Chain Type | Potential Interactions with Receptor | Reference |
|---|---|---|---|
| L-Tyr | Aromatic, Polar | Hydrophobic interactions, π-π stacking, Hydrogen bonding (donor/acceptor) | asm.orgmdpi.com |
| D-Pro | Cyclic, Nonpolar | Induces β-turn, provides conformational rigidity, van der Waals contacts | nih.gov |
| L-Phe | Aromatic, Nonpolar | Hydrophobic interactions, π-π stacking | asm.org |
| D-Trp | Aromatic, Nonpolar | Hydrophobic interactions, π-π stacking, Cation-π interactions, Hydrogen bonding (donor) | asm.orgacs.org |
Docking programs use scoring functions to estimate the binding free energy (ΔG) of the predicted ligand-receptor poses, which correlates with the binding affinity (measured by constants like Kd, Ki, or IC50). rsc.orgnih.gov A more negative binding energy value typically indicates a more stable complex and higher binding affinity.
For example, docking studies of other cyclic peptides have yielded binding energy estimates that signify potent interactions. The cyclic dipeptide cyclo(L-pro-L-tyr) showed a calculated binding energy of –8.0 kcal/mol against the estrogen receptor alpha. brazilianjournals.com.br In another study, the calculated binding energy of L-Trp to its target dehydrogenase was -14 kcal/mol, indicating a highly favorable interaction. asm.org A designed tripeptide, Trp-Tyr-Val, showed a binding affinity of -9.59 kcal/mol against HIV-1 protease. nih.gov While these values are for different systems, they provide a relevant range for the expected binding energy of a well-folded cyclic peptide like c[L-Tyr-D-pro-L-Phe-D-trp] interacting with a complementary target. The precise binding energy for c[L-Tyr-D-pro-L-Phe-D-trp] would depend on the specific topology and chemical nature of its receptor's binding site.
| Peptide/Molecule | Target | Calculated Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| cyclo(L-pro-L-tyr) | Estrogen Receptor Alpha | -8.0 | brazilianjournals.com.br |
| L-Tryptophan | L-Tryptophan Dehydrogenase | -14.0 | asm.org |
| HE-chrysin | Tyrosinase | -7.00 | researchgate.net |
| Trp-Tyr-Val | HIV-1 Protease | -9.59 | nih.gov |
Prediction of Optimal Binding Modes and Hotspot Interactions
Advanced Molecular Dynamics Simulations for Protein-Peptide Interactions
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic view of the peptide-receptor complex. This goes beyond the static picture offered by docking, revealing how the complex behaves in a more realistic, solvated environment.
MD simulations are essential for analyzing the conformational ensemble—the collection of different three-dimensional structures—that c[L-Tyr-D-pro-L-Phe-D-trp] can adopt within a receptor's binding site. The peptide is not static but exhibits flexibility, which is critical for its function.
A key structural feature of c[L-Tyr-D-pro-L-Phe-D-trp] is the D-Pro-L-Pro motif. Studies on other cyclic peptides have demonstrated that this sequence acts as a potent β-turn inducer, forcing the peptide backbone into a hairpin-like structure. nih.gov This conformational constraint is significant because it reduces the number of accessible conformations, thereby lowering the entropic cost of binding and potentially increasing affinity. nih.gov MD simulations can track the stability of this β-hairpin and the orientation of the side chains of Tyr, Phe, and Trp. Analysis of root-mean-square deviation (RMSD) from a starting structure can quantify the stability of the peptide's backbone and the flexibility of its side chains within the binding pocket. nih.gov For instance, simulations would likely show that the D-Pro-L-Pro backbone region remains relatively rigid, while the aromatic side chains exhibit controlled fluctuations to optimize contacts with the binding site. nih.govacs.org
Water molecules play a critical role in mediating and modulating protein-ligand interactions. The binding of c[L-Tyr-D-pro-L-Phe-D-trp] to a receptor involves significant changes in the organization of water at the binding interface.
Desolvation Penalty : The binding pocket of a receptor and the surface of the unbound peptide are typically solvated by water. For the complex to form, these water molecules must be displaced, particularly from nonpolar regions. This process, known as desolvation, incurs a significant energetic penalty because it involves breaking favorable water-solute and water-water interactions. nih.gov The large hydrophobic surface areas of the Tyr, Phe, and Trp side chains mean that their insertion into a hydrophobic receptor pocket would lead to a substantial release of ordered water molecules, a process driven by a favorable increase in entropy (the hydrophobic effect). unito.it
Bridging Water Molecules : Not all water molecules are displaced. Some may remain at the interface, forming "water bridges" that mediate interactions between the peptide and the receptor. researchgate.net These bridging waters can satisfy the hydrogen-bonding potential of polar groups on both the peptide (e.g., Tyr -OH, Trp -NH, backbone carbonyls) and the receptor that are not in direct contact with each other. MD simulations can identify these stable, long-residency water molecules and quantify their contribution to the stability of the complex. acs.org Predicting which water molecules are displaced versus conserved is a key challenge and a major focus of computational drug design. acs.org
Conformational Ensemble Analysis of c[L-Tyr-D-pro-L-Phe-D-trp] within the Binding Site
Quantum Chemical Calculations for Electronic Properties and Interaction Strengths
Quantum chemical (QC) calculations, often based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.govaustinpublishinggroup.com These methods can be applied to c[L-Tyr-D-pro-L-Phe-D-trp] to compute fundamental properties that govern its reactivity and interaction capabilities.
QC calculations can determine:
Partial Atomic Charges : The distribution of electron density across the peptide is uneven, resulting in partial positive and negative charges on its atoms. This charge distribution is fundamental to electrostatic interactions, including the formation of hydrogen bonds and salt bridges.
Bond Orders : These calculations can describe the strength and nature of the covalent bonds within the peptide.
Analysis of Aromatic Interactions (e.g., Pi-Stacking, C-H...Pi)
The conformational behavior and interaction landscape of c[L-Tyr-D-pro-L-Phe-D-trp] are significantly influenced by a network of non-covalent interactions involving its three aromatic residues (Tyrosine, Phenylalanine, and Tryptophan) and the D-Proline ring. These interactions, which include π-π stacking and C-H...π forces, are crucial in stabilizing specific three-dimensional structures that are essential for biological activity.
In cyclic peptides containing both proline and aromatic residues, a common conformational feature is the folding of the aromatic side chain over the diketopiperazine (DKP)-like ring. core.ac.ukresearchgate.net This arrangement is often stabilized by intramolecular C-H...π interactions, where the partially positive C-H bonds of the proline ring interact favorably with the electron-rich π-face of an aromatic ring. researchgate.netresearchgate.net Studies on aromatic-proline sequences have shown that these interactions are enthalpically favorable and that electron-rich aromatic residues, such as Tryptophan and Tyrosine, tend to form stronger interactions and have a higher propensity to induce cis-amide bonds compared to Phenylalanine. unibo.it
In c[L-Tyr-D-pro-L-Phe-D-trp], the aromatic side chains of L-Tyr, L-Phe, and D-Trp can engage in several potential intramolecular interactions. Molecular dynamics simulations of related peptides have observed direct aromatic ring contacts, such as between a Trp indole ring and a phenyl group, contributing to conformational stability. mdpi.com The relative orientation of the aromatic rings allows for various π-π stacking geometries (e.g., parallel-displaced, T-shaped) and C-H...π interactions, not only with the D-Proline but also between the aromatic side chains themselves. units.it The specific stereochemistry of the peptide backbone dictates which of these interactions are sterically feasible and energetically favorable, ultimately shaping the conformational ensemble of the molecule in solution.
| Interacting Residues | Potential Interaction Type | Description |
|---|---|---|
| L-Tyr ↔ D-Pro | C-H...π | Interaction between the C-H bonds of the proline ring and the π-face of the tyrosine phenol (B47542) ring. |
| L-Phe ↔ D-Pro | C-H...π | Interaction between the C-H bonds of the proline ring and the π-face of the phenylalanine phenyl ring. |
| D-Trp ↔ D-Pro | C-H...π | Interaction between the C-H bonds of the proline ring and the π-face of the tryptophan indole ring. |
| L-Tyr ↔ L-Phe | π-π Stacking | Stacking interaction between the aromatic rings of Tyrosine and Phenylalanine. |
| L-Tyr ↔ D-Trp | π-π Stacking | Stacking interaction between the aromatic rings of Tyrosine and Tryptophan. |
| L-Phe ↔ D-Trp | π-π Stacking | Stacking interaction between the aromatic rings of Phenylalanine and Tryptophan. |
Hydrogen Bonding Network Analysis in Ligand-Receptor Complexes
The biological activity of c[L-Tyr-D-pro-L-Phe-D-trp] is contingent upon its ability to bind to a specific receptor, with opioid receptors being the primary targets for many related cyclic tetrapeptides. nih.govnih.gov The stability and specificity of the ligand-receptor complex are heavily dependent on the hydrogen bonding network formed at the binding interface.
Computational docking and molecular dynamics simulations of similar cyclic peptides with opioid receptors provide a framework for understanding these interactions. For instance, modeling studies on cyclic analogues targeting the mu-opioid receptor (MOR) have highlighted the importance of a specific backbone conformation, such as an inverse β-turn involving the D-Trp-Phe motif, for achieving a correct binding pose. unibo.it This conformation orients the pharmacophoric elements of the peptide to form key hydrogen bonds with receptor residues.
Within the c[L-Tyr-D-pro-L-Phe-D-trp] molecule, the backbone amide N-H groups and carbonyl C=O groups are the primary hydrogen bond donors and acceptors, respectively. The hydroxyl group of the L-Tyr side chain can also act as both a donor and an acceptor. In a receptor-bound state, these groups are expected to form a network of hydrogen bonds with polar residues within the receptor's binding pocket. While the N-terminal amine is part of the cyclic backbone, the phenolic hydroxyl of Tyr is often a critical interaction point for opioid ligands. mdpi.com Studies of various cyclic dipeptides have shown that intermolecular N-H···O hydrogen bonds are energetically significant and define the supramolecular architecture in crystal structures. nih.gov This principle extends to the ligand-receptor interface, where a precise network of hydrogen bonds stabilizes the complex.
| Group in Peptide | Residue | Potential H-Bond Role | Likely Receptor Partner Type |
|---|---|---|---|
| Backbone N-H | All (Tyr, Pro, Phe, Trp) | Donor | Carbonyl oxygen (e.g., Asp, Glu, Gln, Asn side chains; backbone C=O) |
| Backbone C=O | All (Tyr, Pro, Phe, Trp) | Acceptor | Amide/amine N-H (e.g., Asn, Gln, Lys, Arg side chains; backbone N-H) |
| Side Chain -OH | L-Tyr | Donor & Acceptor | Hydroxyl, carboxylate, or imidazole (B134444) groups (e.g., Ser, Thr, Asp, Glu, His) |
| Side Chain N-H | D-Trp (Indole) | Donor | Carbonyl oxygen or hydroxyl group |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design
Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based design are powerful computational strategies for optimizing lead compounds and exploring chemical space for new therapeutic agents. mdpi.comencyclopedia.pub These methods are particularly valuable in the study of peptides, where they can rationalize the complex interplay between structure, conformation, and biological activity.
For cyclic tetrapeptides like c[L-Tyr-D-pro-L-Phe-D-trp], QSAR studies typically involve building mathematical models that correlate physicochemical or structural descriptors of a series of analogues with their measured biological activity (e.g., receptor binding affinity, functional potency). mdpi.com The main chemical modifications explored in related opioid peptides include incorporating unnatural D-amino acids, cyclization, and N/C-terminal modifications to enhance stability and potency. mdpi.com
Structure-activity relationship (SAR) studies on the closely related natural product CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) and its isomers have provided critical data for such models. nih.govufl.edu These studies demonstrated that the stereochemistry of the Trp residue (L vs. D) significantly alters the in vivo activity profile, shifting it between mixed agonist/antagonist and selective antagonist behavior at opioid receptors. nih.gov This highlights the sensitivity of the biological response to subtle conformational changes induced by stereochemistry.
Ligand-based design leverages the SAR knowledge from known active molecules. For example, the discovery that a D-Trp-Phe motif can form a stable inverse type II β-turn, which is crucial for MOR binding, has led to the design of new cyclic peptides that are constrained to adopt this bioactive conformation. unibo.it This approach aims to improve receptor affinity and selectivity by "pre-organizing" the ligand in its receptor-bound shape, thus reducing the entropic penalty of binding. The "message-address" concept, often applied to opioid ligands, can also guide design, where certain parts of the molecule (the "message," e.g., Tyr-Pro) are responsible for receptor activation, while other parts (the "address," e.g., Phe-Trp) confer selectivity for a specific receptor subtype. acs.orgmdpi.com By systematically modifying the residues in c[L-Tyr-D-pro-L-Phe-D-trp] based on these principles, new analogues with potentially improved therapeutic profiles can be rationally designed and synthesized.
| Structural Modification (Based on Analogues) | Observed Effect on Opioid Receptor Activity | Implication for Ligand Design |
|---|---|---|
| Stereochemistry at Trp (L vs. D) | Alters functional profile from mixed agonist/antagonist to pure antagonist. nih.gov | Stereochemistry is a critical determinant of functional efficacy. |
| Replacement of Phe with other aromatics (e.g., Tyr) | Modulates receptor affinity and selectivity. umich.edu | The electronic and steric properties of aromatic residues tune receptor interactions. |
| Introduction of constraints (e.g., fostering β-turns) | Can improve receptor affinity by stabilizing the bioactive conformation. unibo.it | Conformational rigidity is a key strategy for enhancing potency. |
| Modification of backbone (e.g., pseudopeptides) | Can increase conformational flexibility and introduce charges, altering binding affinity. nih.gov | Backbone is not just a scaffold but an active participant in receptor recognition. |
Pre Clinical Biological Activity and Conceptual Therapeutic Potential
In Vitro Pharmacological Characterization in Cell-Based Assays
The initial assessment of a compound's biological activity is typically conducted using in vitro cell-based assays. These experiments are crucial for determining how the compound interacts with its molecular target and for elucidating the subsequent cellular responses.
Functional assays are employed to determine whether a ligand activates (agonist) or blocks (antagonist) its target receptor. For c[L-Tyr-D-pro-L-Phe-D-trp] and related analogues, these studies primarily focus on the family of opioid receptors (μ, δ, and κ), which are G-protein coupled receptors (GPCRs). The activity is often measured in cell lines genetically engineered to express a specific human opioid receptor subtype.
A compound closely related to the subject peptide, c[L-Phe-D-pro-L-Tyr-D-trp], was evaluated for its binding affinity to the human mu-opioid receptor (MOR). In a cell-based assay measuring the displacement of a radiolabeled ligand ([3H]diprenorphine), this peptide exhibited a binding affinity (Ki) of 120 nM. ucsd.edu Another related cyclic peptide, c[-Tyr-d-Pro-d-Trp-Phe-Gly-], was identified as an agonist at μ-opioid receptors. acs.org
The functional profile of such peptides is often assessed through assays like the [³⁵S]GTPγS binding assay, which measures the activation of G-proteins following receptor stimulation. For instance, the naturally occurring peptide CJ-15,208, which has the sequence c[Phe-D-Pro-Phe-Trp], was found to be a modestly selective ligand for the κ-opioid receptor (KOR) and μ-opioid receptor (MOR). nih.govmdpi.com Its antagonist activity at the KOR was confirmed using the [³²S]GTPγS functional test. mdpi.com The reversal of configuration at the Tryptophan residue to give c[Phe-D-Pro-Phe-D-Trp] resulted in a dual KOR/MOR antagonist. mdpi.com These findings underscore the critical role of stereochemistry in determining the functional activity of these cyclic peptides.
| Compound | Assay Description | Target Receptor | Activity/Affinity | Reference |
|---|---|---|---|---|
| c[L-Phe-D-pro-L-Tyr-D-trp] | Displacement of [3H]diprenorphine | Human mu-opioid receptor | Ki: 120 nM | ucsd.edu |
| c[-Tyr-d-Pro-d-Trp-Phe-Gly-] | Functional Assay | μ-opioid receptor | Agonist | acs.org |
| c[Phe-D-Pro-Phe-Trp] (CJ-15,208) | Binding Assay | KOR / MOR / DOR | IC50: 47 nM (KOR), 260 nM (MOR), 2600 nM (DOR) | nih.govmdpi.com |
| c[Phe-D-Pro-Phe-D-Trp] | [32S]GTPγS binding assay | KOR / MOR | Dual Antagonist (IC50: 140 nM) | mdpi.com |
Upon activation, opioid receptors, like other GPCRs, trigger intracellular signaling cascades. The primary pathway involves coupling to heterotrimeric G-proteins, which leads to downstream effects like the inhibition of adenylyl cyclase. acs.org However, GPCRs can also signal through alternative pathways, notably those involving β-arrestins. nih.govannualreviews.org
The recruitment of β-arrestin to the receptor is initiated by receptor phosphorylation by G-protein-coupled receptor kinases (GRKs). annualreviews.orgnih.gov This interaction not only desensitizes the G-protein signal but can also initiate a separate wave of signaling, including the activation of kinases like extracellular signal-regulated kinase (ERK). annualreviews.orgelifesciences.org
Some novel opioid peptides have been engineered to be "G-protein biased," meaning they activate the G-protein pathway with little to no recruitment of β-arrestin. nih.govmdpi.com This biased signaling is a key area of research, as it is hypothesized that the therapeutic effects of opioids (analgesia) are primarily mediated by G-protein signaling, while some adverse effects may be linked to the β-arrestin pathway. nih.gov For example, a peptidomimetic KOR agonist derived from a different scaffold was shown to inhibit forskolin-induced cAMP accumulation (a G-protein mediated effect) without activating β-arrestin signaling. mdpi.com The specific signaling profile of c[L-Tyr-D-pro-L-Phe-D-trp], particularly its potential for biased agonism, would require dedicated assays measuring G-protein activation, β-arrestin recruitment, and downstream events like ERK phosphorylation. nih.govelifesciences.org
Functional Assays for Agonist/Antagonist Activity in Relevant Cell Lines
Peptide Stability and Proteolytic Resistance Studies (in vitro/enzymatic)
A major challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govrsc.org The structure of c[L-Tyr-D-pro-L-Phe-D-trp] incorporates two common strategies to overcome this limitation: the inclusion of D-amino acids and backbone cyclization.
The substitution of naturally occurring L-amino acids with their D-enantiomers is a highly effective strategy for increasing metabolic stability. nih.govmdpi.comnih.gov Proteolytic enzymes are stereospecific and primarily recognize peptide bonds flanked by L-amino acids; thus, peptides containing D-amino acids are poor substrates for these enzymes and exhibit significantly longer half-lives. nih.govscirp.org Studies on various peptides have shown that the inclusion of even a single D-amino acid can considerably enhance stability against enzymatic degradation in plasma. scirp.org
Cyclization, the process of forming a covalent bond to create a ring structure within the peptide, further enhances proteolytic resistance. mdpi.comnih.gov Head-to-tail cyclization, as seen in c[L-Tyr-D-pro-L-Phe-D-trp], protects the peptide from degradation by exopeptidases, which cleave amino acids from the N- or C-terminus. mdpi.com Beyond preventing enzymatic attack, cyclization also introduces conformational rigidity. mdpi.comnih.gov This pre-organization of the peptide's structure can lock it into a bioactive conformation, potentially increasing its affinity and potency at the target receptor, while the reduced flexibility makes it a more difficult substrate for proteases. mdpi.commdpi.com The combination of these two strategies—D-amino acid incorporation and cyclization—can work in concert to significantly improve a peptide's stability and pharmacokinetic profile. mdpi.comscirp.org
Conceptual Approaches for Therapeutic Application based on Target Engagement (e.g., pain research, neurological targets, based on opioid receptor activity)
The demonstrated affinity of c[L-Tyr-D-pro-L-Phe-D-trp] and its analogues for opioid receptors provides a clear conceptual basis for their potential therapeutic applications, primarily in the field of pain management. nih.govmdpi.com The opioid system is a cornerstone of pain modulation, and endogenous opioid peptides like endomorphins and enkephalins are key players in this process. nih.govnih.gov
Synthetic opioid peptides are being developed with the goal of achieving potent analgesia while minimizing the severe side effects associated with traditional opioid alkaloids, such as respiratory depression and dependence. nih.gov Research into related cyclic peptides has shown that subtle structural modifications, such as changing the stereochemistry of a single amino acid, can fine-tune the compound's activity profile, shifting it between MOR agonism, KOR agonism, or antagonism at various receptors. nih.govmdpi.com
This "functional selectivity" opens up several conceptual therapeutic avenues:
Peripherally Restricted Analgesics: By designing peptides with properties that limit their ability to cross the blood-brain barrier, it may be possible to develop analgesics for inflammatory or visceral pain that act only on peripheral opioid receptors, thus avoiding central side effects. mdpi.com
Biased Agonists: As mentioned, ligands that preferentially activate G-protein signaling over β-arrestin pathways could offer a safer profile for pain relief. nih.gov
Multifunctional Ligands: Peptides that interact with multiple opioid receptors (e.g., MOR/KOR agonists or MOR agonist/DOR antagonists) might produce effective analgesia with a reduced side-effect burden compared to highly selective MOR agonists. nih.gov
Given its structural features and demonstrated opioid receptor interaction, c[L-Tyr-D-pro-L-Phe-D-trp] represents a scaffold that could be explored for these advanced analgesic strategies. Its potential applications are conceptually rooted in its ability to engage neurological targets within the pain pathway, with the ultimate goal of developing safer and more effective treatments for chronic and acute pain. mdpi.comnih.govsamipubco.com
Challenges and Future Research Directions
Advancements in Synthetic Methodologies for Scalable and Efficient Production
The chemical synthesis of cyclic tetrapeptides (CTPs) like c[L-Tyr-D-pro-L-Phe-D-trp] is notoriously difficult. researchgate.net The primary obstacles stem from the high degree of ring strain in the 12-membered ring, which impedes the final cyclization step. nih.gov This process is often plagued by low yields, competing side reactions such as oligomerization, and epimerization at the C-terminal residue. nih.gov The inherent conformational rigidity of the linear precursor peptide can also prevent it from adopting the necessary geometry for efficient ring closure. nih.gov
Overcoming these hurdles is critical for producing the compound in sufficient quantities for extensive research and potential commercialization. Current and future research focuses on several key areas:
Optimized Solid-Phase and Solution-Phase Techniques: Traditional solid-phase peptide synthesis (SPPS) and solution-phase cyclization remain foundational methods. mdpi.comrsc.org Research continues to optimize coupling reagents, reaction conditions (such as temperature and dilution), and the strategic selection of the cyclization point in the linear precursor to improve yields. researchgate.net The inclusion of D-amino acids and proline residues, as seen in c[L-Tyr-D-pro-L-Phe-D-trp], can be advantageous as they act as turn-inducing motifs that pre-organize the linear peptide for cyclization. researchgate.netrsc.org
Biocatalytic and Chemoenzymatic Synthesis: A promising frontier is the use of enzymes to catalyze the difficult macrocyclization step. mdpi.com Researchers are exploring thioesterase (TE) domains from non-ribosomal peptide synthetase (NRPS) machinery, which are nature's tools for producing cyclic peptides. nih.govmdpi.com These biocatalysts can perform cyclization with high efficiency and specificity, potentially bypassing the challenges of purely chemical methods. nih.gov
Novel Cyclization Strategies: Innovative chemical methods are being developed to circumvent the high activation energy of macrocyclization. These include ring contraction strategies and the use of reversible protecting groups like pseudoprolines, which can be installed to reduce the conformational freedom of the linear precursor and facilitate ring closure. researchgate.netnih.gov
| Synthetic Strategy | Description | Key Advantages | Associated Challenges |
| Optimized Chemical Synthesis | Refinement of traditional SPPS and solution-phase methods using optimized reagents, conditions, and strategic cyclization points. researchgate.netrsc.org | Well-established; allows incorporation of non-proteogenic amino acids. mdpi.com | Low yields for CTPs, risk of side reactions (oligomerization, epimerization). nih.gov |
| Biocatalytic Cyclization | Use of enzymes, such as thioesterase (TE) domains from NRPS systems, to catalyze head-to-tail cyclization. nih.govmdpi.com | High efficiency and specificity; environmentally friendly conditions. | Enzyme scope may be limited; requires production of the biocatalyst. |
| On-Resin Cyclization | Performing the cyclization step while the peptide is still attached to the solid support, often via side-chain anchoring. nih.gov | Can minimize intermolecular side reactions by pseudo-dilution effect. | Requires specific amino acids for anchoring; cleavage can be challenging. nih.gov |
| Ring Contraction Methods | Synthesizing a larger, less strained ring that is subsequently contracted to the desired tetrapeptide size. researchgate.net | Bypasses the direct formation of a highly strained ring. | Multi-step process; may introduce other synthetic complexities. |
| Use of Pseudoprolines | Temporary incorporation of dipeptide mimetics (pseudoprolines) to induce a turn conformation favorable for cyclization. researchgate.netrsc.org | Significantly improves cyclization efficiency by pre-organizing the backbone. rsc.org | Requires synthesis of the pseudoproline units; adds steps to the overall process. |
Deeper Understanding of Conformational Dynamics and Ligand-Receptor Interplay
The biological activity of a cyclic peptide is intrinsically linked to its three-dimensional structure and flexibility. For c[L-Tyr-D-pro-L-Phe-D-trp], the specific arrangement of its aromatic side chains (Tyr, Phe, Trp) and the conformational constraints imposed by the D-Pro residue are critical for its interaction with opioid receptors. However, these molecules are not static; they exist as an ensemble of interconverting conformations in solution. acs.org
Future research aims to build a more detailed picture of this dynamic behavior:
Advanced Structural Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in different solvents, combined with computational methods, are used to map the conformational landscape of the peptide. acs.orgresearchgate.net These studies help identify the most stable conformations and the energy barriers between them. acs.org Understanding how factors like solvent polarity affect the peptide's shape is crucial, as it can influence properties like membrane permeability and receptor affinity. acs.org
Mapping Ligand-Receptor Interactions: A key challenge is to understand precisely how the peptide binds to its receptor. The interaction is not a simple lock-and-key mechanism; it's a dynamic process of mutual adaptation. nih.gov High-resolution structural biology techniques like cryo-electron microscopy (cryo-EM) could potentially solve the structure of the peptide bound to an opioid receptor, revealing the exact binding mode.
Computational Modeling of Dynamics: Molecular dynamics (MD) simulations are becoming increasingly powerful for studying the flexibility of cyclic peptides and their binding process. plos.org These simulations can model the peptide's conformational changes on a timescale from picoseconds to microseconds, providing insights into how it approaches the receptor's binding pocket and which conformation is ultimately selected for binding. plos.org This knowledge is vital for rationally designing analogs with improved affinity and selectivity.
Exploration of Novel Biological Targets beyond Opioid Receptors
While research on c[L-Tyr-D-pro-L-Phe-D-trp] and its close analogs like CJ-15,208 has centered on their activity as opioid receptor modulators, the broader class of cyclic tetrapeptides is known for an astonishing diversity of biological activities. nih.govmdpi.com This suggests that c[L-Tyr-D-pro-L-Phe-D-trp] itself may possess undiscovered functions, representing a significant area for future investigation.
The exploration of new targets can be guided by the known activities of other natural and synthetic CTPs:
Enzyme Inhibition: Many CTPs are potent enzyme inhibitors. For example, apicidin (B1684140) and trapoxin are well-known inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. nih.govresearchgate.netnih.gov Screening c[L-Tyr-D-pro-L-Phe-D-trp] against panels of enzymes, particularly HDACs, could reveal novel inhibitory activities.
Anticancer and Antiprotozoal Activity: The HDAC-inhibiting properties of some CTPs translate into significant antiprotozoal and anticancer effects. researchgate.netacs.org Analogs of CJ-15,208 have been shown to reduce c-Myc protein levels and decrease proliferation in prostate cancer cells. science.gov This provides a strong rationale for evaluating c[L-Tyr-D-pro-L-Phe-D-trp] in various cancer cell lines.
Ion Channel Modulation: Certain CTPs, like the oncychocins, are known to selectively block calcium channels. nih.gov This activity profile warrants screening c[L-Tyr-D-pro-L-Phe-D-trp] in ion channel assays to explore potential effects on neuronal or cardiovascular function beyond the opioid system.
| Cyclic Tetrapeptide Class/Example | Known Biological Target/Activity | Potential Implication for c[L-Tyr-D-pro-L-Phe-D-trp] Research |
| Apicidins, Trapoxins | Histone Deacetylase (HDAC) Inhibition. nih.govresearchgate.net | Screening for HDAC inhibitory activity as a potential anti-cancer or anti-inflammatory mechanism. |
| Tentoxin | Inhibition of chloroplast F1-ATPase. acs.org | Exploration as a potential herbicidal or antimicrobial agent. |
| Onychocins | Selective calcium channel blockage. nih.gov | Investigation of effects on ion channels related to neurological or cardiovascular systems. |
| CJ-15,208 Analogs | Reduction of c-Myc protein in cancer cells. science.gov | Evaluation of antiproliferative effects in various cancer models. |
Development of Advanced Computational Tools for Predictive Peptide Design and Optimization
The chemical space of possible peptides is immense, making experimental screening of all variants impractical. Computational tools are essential for navigating this space and accelerating the design of optimized molecules. nih.govpnas.org The development of more sophisticated and predictive computational methods is a major research direction.
AI and Machine Learning Models: Artificial intelligence, particularly deep learning, is revolutionizing peptide design. mdpi.com Models can be trained on large datasets of known peptides to predict properties like binding affinity, stability, solubility, and selectivity from sequence alone. mdpi.comacs.org New generative AI tools like RFpeptides can even design entirely novel cyclic peptide structures tailored to bind a specific protein target. uw.edu
Enhanced Simulation and Screening: Virtual screening allows researchers to computationally dock millions of virtual peptide structures into a target receptor to identify promising candidates. lenus.ie Advanced molecular dynamics simulations and free energy calculations provide more accurate predictions of binding affinity and can reveal the structural basis for a peptide's activity. plos.org
Integrated Design Pipelines: The future lies in creating integrated computational pipelines that combine multiple methods. plos.org For example, a pipeline might start with an AI model to generate a diverse library of candidate peptides, followed by rapid virtual screening to filter them, and finally, rigorous MD simulations to rank the best candidates for synthesis and experimental testing. nih.gov Platforms like CyclicChamp and HADDOCK are steps in this direction. plos.orgbioexcel.eu
| Computational Tool/Approach | Function in Peptide Design | Example/Application |
| Virtual Screening | Computationally screens large libraries of peptides to identify potential binders for a specific target. lenus.ie | Docking a virtual library of c[L-Tyr-D-pro-L-Phe-D-trp] analogs into the opioid receptor structure. |
| Molecular Dynamics (MD) Simulations | Simulates the atomic-level motion of a peptide to assess its conformational stability and binding dynamics. plos.org | Validating the stability of a designed peptide and analyzing its interactions with the receptor over time. |
| AI/Deep Learning (e.g., RFpeptides) | Generates novel peptide sequences and structures with desired properties or predicts activity from sequence. mdpi.comuw.edu | Designing a new cyclic peptide with higher selectivity for the kappa-opioid receptor over the mu-opioid receptor. |
| Bayesian Optimization | An iterative algorithm that efficiently explores the sequence space to find peptides with optimal properties. nih.gov | Guiding the experimental process by suggesting which specific amino acid substitutions are most likely to improve activity. |
| Integrated Pipelines (e.g., CyclicChamp) | Combines multiple computational steps (e.g., generation, docking, simulation) into a streamlined workflow for de novo design. plos.org | Designing a stable 15-residue cyclic peptide from scratch. plos.org |
Integration of Multi-omics Data for Comprehensive Biological Profiling and Target Validation
To fully understand the biological impact of a compound like c[L-Tyr-D-pro-L-Phe-D-trp], it is no longer sufficient to study its interaction with a single target in isolation. Multi-omics approaches—which integrate data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels)—provide a holistic, systems-level view of how a compound affects a cell or organism. creative-proteomics.comnih.gov
This integrated approach is a critical future direction for peptide drug development:
Comprehensive Target Profiling: By treating cells or animal models with the peptide and analyzing the global changes in RNA, proteins, and metabolites, researchers can create a detailed molecular signature of its effects. nih.gov This can confirm its engagement with known targets (like opioid receptors) and, more importantly, uncover unexpected off-target interactions or novel targets. nih.govnortheastern.edu
Pathway and Network Analysis: Multi-omics data allows for the construction of complex molecular networks that show how the peptide's influence propagates through various signaling and metabolic pathways. creative-proteomics.com This provides a much deeper understanding of its mechanism of action and can help predict both therapeutic effects and potential side effects.
Biomarker Discovery: Analyzing the multi-omics profiles of responders versus non-responders to the peptide can lead to the discovery of biomarkers. nih.gov These biomarkers could one day be used in a clinical setting to select patients who are most likely to benefit from the therapy, paving the way for personalized medicine. pharmalex.com This comprehensive biological profiling is essential for de-risking the development of novel peptide therapeutics and validating their clinical potential. conceptlifesciences.com
Q & A
Q. How does the molecular conformation of c[L-Tyr-D-pro-L-Phe-D-trp] influence its theoretical binding kinetics to somatostatin receptors?
- Methodological Answer : Build conformational ensembles using replica-exchange MD simulations (GROMACS). Calculate binding free energy via MM-PBSA and compare to experimental SPR data. Apply the conformational selection model to distinguish pre-existing vs. induced-fit binding mechanisms. Cite the lock-and-key vs. induced-fit frameworks in the discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
